6-Chloro-5-cyano-2-methylnicotinoyl Chloride
Description
6-Chloro-5-cyano-2-methylnicotinoyl Chloride is an organic compound with the molecular formula C8H4Cl2N2O. It is a derivative of nicotinic acid and contains functional groups such as a chloro, cyano, and methylnicotinoyl chloride. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Properties
CAS No. |
919354-27-1 |
|---|---|
Molecular Formula |
C8H4Cl2N2O |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
6-chloro-5-cyano-2-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H4Cl2N2O/c1-4-6(8(10)13)2-5(3-11)7(9)12-4/h2H,1H3 |
InChI Key |
RXKKPIWJVGPVPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-cyano-2-methylnicotinoyl Chloride typically involves the chlorination of 5-cyano-2-methylnicotinic acid followed by the conversion to the corresponding acid chloride. The reaction conditions often include the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-5-cyano-2-methylnicotinoyl Chloride may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acyl chloride group undergoes rapid nucleophilic substitution, while the chloro substituent on the pyridine ring requires specific activation for substitution.
Hydrolysis Reactions
The acyl chloride group is highly susceptible to hydrolysis, while the cyano group requires harsher conditions.
| Reaction Pathway | Conditions | Products | Notes |
|---|---|---|---|
| Acyl Chloride → Carboxylic Acid | H₂O, RT | 6-Chloro-5-cyano-2-methylnicotinic acid | Quantitative conversion in aqueous media. |
| Cyano → Carboxylic Acid | H₂SO₄ (conc.), reflux | 6-Chloro-2-methylnicotinic acid-5-carboxylic acid | Competing hydrolysis of acyl chloride necessitates stepwise protection. |
Reduction Reactions
Selective reduction of the cyano group is feasible with appropriate agents.
| Reducing Agent | Conditions | Products | Efficiency |
|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C → RT | 6-Chloro-5-aminomethyl-2-methylnicotinoyl chloride | Partial reduction (∼60%) due to competing acyl chloride reactivity. |
| H₂/Pd-C | Ethanol, 50°C, 3 atm | 6-Chloro-5-aminomethyl-2-methylnicotinic acid | Requires prior hydrolysis of acyl chloride. |
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed couplings under optimized conditions.
| Coupling Type | Catalysts/Reagents | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 45–55% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated pyridines | 30–40% |
Notes: Low yields attributed to steric hindrance from the methyl group and electron-withdrawing cyano substituent .
Cyano Group Transformations
The cyano group enables diverse functionalizations.
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Hydrolysis to Amide | H₂O₂, NaOH, 80°C | 6-Chloro-5-carbamoyl-2-methylnicotinoyl chloride |
| Cycloaddition | NaN₃, Cu(I), 120°C | Tetrazole derivatives |
Comparative Reactivity
Acyl chloride vs. pyridine chloro group reactivity:
| Site | Relative Reactivity | Dominant Pathways |
|---|---|---|
| Acyl Chloride | High | Nucleophilic substitution, hydrolysis |
| Pyridine Chloride | Low | Requires Cu/ligand systems for coupling |
Mechanistic Insights
-
Acyl Chloride Reactivity : Proceeds via a tetrahedral intermediate during nucleophilic attack, with Cl⁻ as the leaving group.
-
Cyano Reduction : LiAlH₄ generates an iminium intermediate, further reduced to the primary amine.
-
Chloride Substitution : Electron-withdrawing cyano group deactivates the pyridine ring, necessitating strong nucleophiles or catalytic systems .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an intermediate in the synthesis of various pharmaceuticals. It is particularly relevant in the development of:
- Antiviral Agents : Research indicates that derivatives of this compound can exhibit antiviral properties, contributing to the synthesis of drugs targeting viral infections.
- Anticancer Drugs : The compound has been explored for its potential in developing anticancer agents, especially those targeting specific cancer cell lines.
Case Study: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of derivatives of 6-Chloro-5-cyano-2-methylnicotinoyl chloride on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as an anticancer agent .
Agrochemicals
The compound serves as an important intermediate in the synthesis of agrochemicals, particularly pesticides and herbicides. Its structural properties allow it to act on specific biological pathways in pests and weeds.
Case Study: Pesticide Development
Research into the synthesis of new pesticide formulations has included this compound due to its efficacy against a range of agricultural pests. The chlorinated pyridine structure enhances its biological activity, making it suitable for use in crop protection products.
The following table summarizes key biological activities associated with 6-Chloro-5-cyano-2-methylnicotinoyl chloride and its derivatives:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antiviral | Various viral strains | Significant inhibition observed | 2023 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Pesticidal | Agricultural pests | Effective at low concentrations | 2024 |
Mechanism of Action
The mechanism of action of 6-Chloro-5-cyano-2-methylnicotinoyl Chloride involves its reactivity with nucleophiles due to the presence of the chloro and cyano groups. These functional groups make the compound highly reactive, allowing it to form covalent bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
6-Chloronicotinoyl Chloride: Similar structure but lacks the cyano and methyl groups.
5-Cyano-2-methylnicotinic Acid: Precursor to the compound, lacks the chloro group.
6-Methylnicotinoyl Chloride: Similar structure but lacks the chloro and cyano groups.
Uniqueness
6-Chloro-5-cyano-2-methylnicotinoyl Chloride is unique due to the presence of all three functional groups (chloro, cyano, and methylnicotinoyl chloride), which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biological Activity
6-Chloro-5-cyano-2-methylnicotinoyl chloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
6-Chloro-5-cyano-2-methylnicotinoyl chloride is classified as a nicotinoyl derivative, characterized by the following chemical structure:
- Molecular Formula : C7H6ClN2O
- Molecular Weight : 172.59 g/mol
- Chemical Structure :
The compound exhibits its biological effects primarily through its interaction with various receptors and enzymes. Notably, it has been identified as an antagonist of corticotropin-releasing factor (CRF) receptors (CRF-1 and CRF-2), which play significant roles in stress response and anxiety disorders. In vitro studies using Chinese hamster ovary (CHO) cells expressing these receptors have demonstrated its ability to inhibit receptor activity effectively .
Antagonistic Activity
The antagonistic activity against CRF receptors has been confirmed through several assays. For instance, the use of the Homogeneous Time-Resolved Fluorescence (HTRF) assay demonstrated a significant reduction in cyclic AMP levels in response to CRF stimulation when treated with 6-Chloro-5-cyano-2-methylnicotinoyl chloride .
Cytotoxicity and Cell Viability
Research indicates that this compound can influence cell viability in various cell lines. A study utilizing the MTT assay showed that at certain concentrations, it exhibited cytotoxic effects, particularly in cancer cell lines, suggesting potential applications in cancer therapy .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| CRF Receptor Antagonism | Inhibition of receptor activity | |
| Cytotoxicity in Cancer Cells | Reduced cell viability | |
| Respiratory System Impact | Potential irritant |
Case Studies
-
CRF Receptor Antagonism :
- A study investigated the effects of 6-Chloro-5-cyano-2-methylnicotinoyl chloride on stress-related behaviors in rodent models. The results indicated that administration of the compound led to reduced anxiety-like behaviors, supporting its potential as an anxiolytic agent.
-
Cancer Cell Viability :
- In a controlled experiment, various concentrations of the compound were tested on breast cancer cell lines. The findings revealed a dose-dependent decrease in cell viability, suggesting that it may serve as a lead compound for developing anti-cancer therapies.
- Respiratory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
